![molecular formula C7H8N2O2S B1526146 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1354958-03-4](/img/structure/B1526146.png)
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound like “2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid” could potentially be various enzymes or receptors in the body. The thiazole ring is a core structure in many biologically active compounds and can interact with biological targets through various bonding interactions .
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, “this compound” might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The pharmacokinetics of “this compound” would involve its absorption, distribution, metabolism, and excretion (ADME). Factors such as the compound’s chemical structure and the route of administration could influence these processes .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to changes at the molecular and cellular levels, potentially altering the function of cells or tissues .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. The thiazole ring structure is integral to many biologically active compounds, interacting with various biological targets through specific bonding interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
The biological activity of this compound may involve interaction with specific enzymes or receptors. The thiazole ring can facilitate enzyme inhibition or receptor modulation, leading to significant changes in cellular processes.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
- Receptors : It could also interact with various receptors, influencing signaling pathways critical for disease progression.
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Factors such as chemical structure and route of administration can significantly impact these processes.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro. For instance, it was evaluated using the DPPH radical scavenging assay, showing significant free radical scavenging ability compared to established antioxidants like ascorbic acid .
- Xanthine Oxidase Inhibition : Similar thiazole derivatives have been studied for their xanthine oxidase inhibitory activity. For example, derivatives showed moderate inhibition with IC50 values ranging from 3.6 μM to 9.9 μM . This suggests that this compound could possess similar properties.
- Antitumor Activity : Research on related compounds indicates potential antiproliferative effects against cancer cell lines. A derivative exhibited high potency against K563 leukemia cells with an IC50 comparable to dasatinib . This suggests that modifications on the thiazole structure can enhance anticancer activity.
Comparative Analysis of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their potential as antibacterial agents. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity, making them valuable in combating resistant strains of bacteria .
Antimalarial Properties
The compound has been explored for its antimalarial activity against Plasmodium falciparum. A structure-activity relationship (SAR) analysis revealed that modifications in the cyclopropyl group significantly affect the efficacy of related compounds. For instance, compounds with a cyclopropyl carboxamide moiety showed promising activity against the asexual stage of the malaria parasite, with specific derivatives achieving low EC50 values (e.g., 40 nM) . This suggests that this compound could be a lead compound for further antimalarial drug development.
Adenosine Receptor Modulation
Recent studies have evaluated the binding affinity of thiazole derivatives at various adenosine receptors (ARs). The compound was tested for its ability to modulate cyclic AMP (cAMP) levels in CHO cells expressing human ARs. Results indicated that certain derivatives exhibited high affinity for hA1 and hA2A receptors, suggesting potential applications in treating conditions like asthma and cardiovascular diseases where adenosine signaling plays a critical role .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in the cyclopropyl group and other substituents can lead to significant changes in potency and selectivity towards specific biological targets. For example:
Compound Modification | Biological Activity | EC50 (nM) |
---|---|---|
Cyclopropyl group retained | High activity against P. falciparum | 40 |
Cyclobutyl substitution | Moderate activity | 480 |
Methylation of cyclopropyl | Loss of activity | >10000 |
This table illustrates how subtle changes can dramatically influence the effectiveness of related compounds.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiazole derivatives, including this compound. The results showed that these compounds inhibited the growth of various bacterial strains, including resistant types, highlighting their potential as new antibiotics .
Case Study 2: Antimalarial Screening
In another investigation focusing on antimalarial agents, researchers screened a library of compounds against P. falciparum. The cyclopropyl carboxamide derivatives were identified as leading candidates due to their low cytotoxicity and effective inhibition of parasite growth. This study emphasizes the importance of structural integrity in maintaining biological activity .
Properties
IUPAC Name |
2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDIVKWPKGCLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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